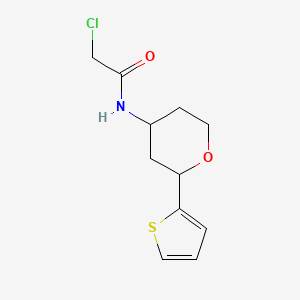![molecular formula C16H20BrN5 B2731268 5-Bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine CAS No. 2380009-49-2](/img/structure/B2731268.png)
5-Bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and a phenylpiperazine moiety attached to the 2-position via an ethyl linker. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2-aminopyrimidine and a brominating agent to introduce the bromine atom at the 5-position.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is introduced via a nucleophilic substitution reaction. This involves reacting 2-chloroethylamine with 4-phenylpiperazine to form the intermediate, which is then coupled with the brominated pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperazine moiety.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
5-Bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new therapeutic agents.
作用機序
The mechanism of action of 5-Bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This can lead to improved cognitive function in conditions characterized by cholinergic deficits.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with a phenylpiperazine moiety, investigated for similar biological activities.
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: A related compound with a methylpiperazine group instead of a phenylpiperazine group.
Uniqueness
5-Bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenylpiperazine moiety. This combination of structural features contributes to its distinct biological activity profile and potential therapeutic applications.
特性
IUPAC Name |
5-bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5/c17-14-12-19-16(20-13-14)18-6-7-21-8-10-22(11-9-21)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFSAJWCAXDIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC2=NC=C(C=N2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4-dihydro-2-methyl-pyrido[2,3-b]pyrazin-3(2h)-one](/img/structure/B2731185.png)
![N-(2-methylquinolin-4-yl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2731188.png)

![ethyl 5-[1-(4-methoxybenzenesulfonyl)piperidine-4-amido]-3-methylthiophene-2-carboxylate](/img/structure/B2731191.png)
![3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2731194.png)

![N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide](/img/structure/B2731196.png)
![5-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2731197.png)

![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-3-(4-fluorophenoxy)propanamide](/img/structure/B2731199.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide](/img/structure/B2731202.png)

![4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2731207.png)

